Zaragozic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

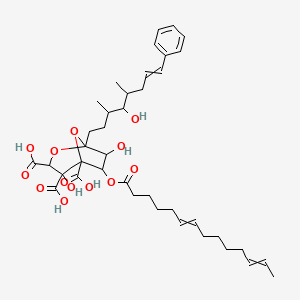

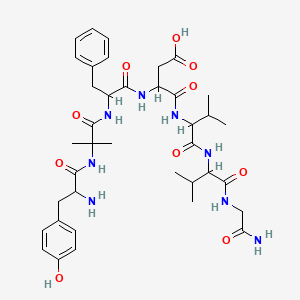

Zaragozic acid is a family of natural products produced by fungi. The first characterized zaragozic acids, A, B, and C, were isolated from an unidentified sterile fungal culture, Sporormiella intermedia, and Leptodontium elatius . These compounds are known for their unique 4,8-dioxabicyclo[3.2.1]octane core structure and their potent inhibitory effects on squalene synthase, an enzyme crucial for sterol synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zaragozic acid involves complex organic reactions due to its intricate structure. The core biosynthetic route is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . This pathway involves multiple steps, including cyclization and functional group modifications, to achieve the final structure.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using fungal cultures. The fungi are cultivated under controlled conditions to maximize the yield of this compound. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Zaragozic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory effects.

Substitution: Substitution reactions can introduce new functional groups into the molecule, which can be used to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products

The major products formed from these reactions include various this compound derivatives, which can be used to study the structure-activity relationship and optimize the compound’s biological activity .

Scientific Research Applications

Chemistry

In chemistry, zaragozic acid is used as a model compound to study complex natural product synthesis and biosynthesis pathways. Its unique structure provides insights into the mechanisms of polyketide synthase enzymes .

Biology

In biological research, this compound is used to study the inhibition of squalene synthase, which is a key enzyme in the sterol biosynthesis pathway. This inhibition has implications for understanding cholesterol metabolism and developing cholesterol-lowering drugs .

Medicine

This compound has potential therapeutic applications due to its ability to lower plasma cholesterol levels. It has been studied for its effects on hepatic low-density lipoprotein (LDL) receptor mRNA levels and its potential to treat hypercholesterolemia .

Industry

In the industrial sector, this compound is used in the development of cholesterol-lowering agents and as a lead compound for designing new drugs targeting the sterol biosynthesis pathway .

Mechanism of Action

Zaragozic acid exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis. This enzyme catalyzes the reductive condensation of farnesyl pyrophosphate to form squalene. By inhibiting this enzyme, this compound effectively reduces the synthesis of sterols, including cholesterol . The molecular targets and pathways involved include the sterol biosynthesis pathway and the regulation of LDL receptor expression .

Comparison with Similar Compounds

Similar Compounds

Lovastatin: Another inhibitor of cholesterol biosynthesis, but it targets HMG-CoA reductase instead of squalene synthase.

Simvastatin: Similar to lovastatin, it also inhibits HMG-CoA reductase.

Farnesyltransferase Inhibitors: These compounds inhibit the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins.

Uniqueness

Zaragozic acid is unique in its specific inhibition of squalene synthase, which is an earlier step in the sterol biosynthesis pathway compared to the targets of statins like lovastatin and simvastatin. This unique mechanism of action provides an alternative approach to lowering cholesterol levels and offers potential advantages in terms of efficacy and side effects .

properties

Molecular Formula |

C39H54O13 |

|---|---|

Molecular Weight |

730.8 g/mol |

IUPAC Name |

4,7-dihydroxy-1-(4-hydroxy-3,5-dimethyl-8-phenyloct-7-enyl)-6-tetradeca-6,12-dienoyloxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C39H54O13/c1-4-5-6-7-8-9-10-11-12-13-17-23-29(40)50-32-31(42)37(51-33(34(43)44)38(49,35(45)46)39(32,52-37)36(47)48)25-24-27(3)30(41)26(2)19-18-22-28-20-15-14-16-21-28/h4-5,10-11,14-16,18,20-22,26-27,30-33,41-42,49H,6-9,12-13,17,19,23-25H2,1-3H3,(H,43,44)(H,45,46)(H,47,48) |

InChI Key |

VFZAKIFLDMCTJV-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Hydroxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]urea](/img/structure/B10781579.png)

![2-[3-[[1-[[1-[(1-Carboxy-2-hydroxyethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-9,13-dimethyltetradeca-8,12-dienoic acid](/img/structure/B10781582.png)

![[7-Chloro-2-oxo-3-(3-phenoxy-phenyl)-1,2-dihydro-quinolin-4-yloxy]-acetic acid](/img/structure/B10781597.png)

![tert-butyl N-[4-[2-benzyl-4-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B10781599.png)

![2-(Butoxycarbonylamino)-3-[[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B10781605.png)

![8-imidazol-1-yl-7-nitro-5H-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B10781610.png)

![4-(1,3-Dioxobenzo[f]isoindol-2-yl)-2-[[1-[[3-(4-hydroxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]butanoic acid](/img/structure/B10781611.png)

![3-[[2-[[2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10781622.png)

![2-amino-3-[2-[[3-[2-amino-3-(benzylamino)-3-oxopropyl]-1H-indol-2-yl]diselanyl]-1H-indol-3-yl]-N-benzylpropanamide](/img/structure/B10781631.png)

![N-(1,3,4,5-Tetrahydro-6-methoxybenz[cd]indol-4-yl)acetamide](/img/structure/B10781641.png)